Broussoflavonol C

Description

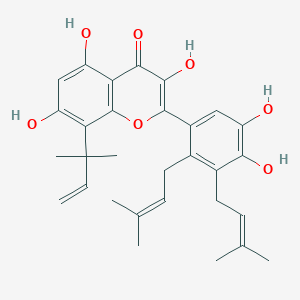

Structure

2D Structure

3D Structure

Properties

CAS No. |

104494-29-3 |

|---|---|

Molecular Formula |

C30H34O7 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one |

InChI |

InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3 |

InChI Key |

HHTKCKAMIUFCSO-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |

Other CAS No. |

104494-29-3 |

Origin of Product |

United States |

Natural Distribution and Isolation Methodologies

Plant Sources and Ecological Relevance

The primary sources of Broussoflavonol C are found within specific botanical genera, highlighting its ecological distribution.

Broussonetia papyrifera as a Primary Source

Broussonetia papyrifera, commonly known as the Paper Mulberry, is a significant source of this compound. prota4u.orgmdpi.com This tree, native to regions including Japan, China, Indo-China, Thailand, Burma (Myanmar), and India (Assam), has been introduced to various other parts of Asia and Polynesia, and is naturalized in some subtropical and temperate areas. prota4u.org this compound has been specifically isolated from the root bark of Broussonetia papyrifera. prota4u.orgmdpi.com The plant is recognized for its use in traditional medicine and as a source of fiber for papermaking. prota4u.orgmdpi.com

Isolation from Other Botanical Genera (e.g., Daphne giraldii Nitsche)

Beyond Broussonetia papyrifera, this compound and related flavonoids have been investigated in other plant genera. While this compound itself is strongly associated with Broussonetia papyrifera, studies on other species, such as Daphne giraldii Nitsche, have focused on the isolation and characterization of various prenylated flavonoids, including Broussoflavonol B. nih.govjst.go.jpresearchgate.netacs.org These studies indicate that prenylated flavonoids are present in other botanical sources, often isolated from parts like root and stem bark. nih.govresearchgate.netacs.org

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from plant matrices involve a series of advanced techniques to obtain the compound in a pure form for research and analysis.

Optimized Extraction Protocols

Extraction is the initial step in separating this compound from plant material. This typically involves exposing the plant material to a solvent to solubilize the phytochemicals. e3s-conferences.org Common solvents used for flavonoid extraction include ethanol, methanol (B129727), or aqueous mixtures of these alcohols. e3s-conferences.org The choice of solvent, temperature, and duration can influence the efficiency of the extraction process. e3s-conferences.orgnih.govscienceasia.org For instance, studies on Broussonetia papyrifera have utilized methods like 100% methanol extraction for isolating various compounds, including flavonoids. mdpi.comnih.gov Optimized protocols aim to maximize the yield of the target compound while minimizing the extraction of unwanted substances. nih.gov

Chromatographic Separation Strategies

Chromatographic techniques are essential for separating this compound from other compounds present in the crude plant extract. ontosight.aimdpi.comresearchgate.net These methods exploit the differential distribution of compounds between a stationary phase and a mobile phase, allowing for their separation. mdpi.comresearchgate.net

Column chromatography is a widely used technique for the purification of this compound. ontosight.aimuni.cz This method involves packing a stationary phase material into a column and passing the plant extract (mobile phase) through it. illinois.edu Compounds in the extract separate into distinct bands as they move through the column at different rates based on their interaction with the stationary phase. illinois.edu Silica (B1680970) gel is a common stationary phase used in column chromatography for flavonoid isolation. mdpi.comresearchgate.net Gradient elution, using a changing solvent system, is often employed to improve the separation efficiency of complex mixtures containing flavonoids like this compound. mdpi.comresearchgate.net Following column chromatography, further purification steps, such as recrystallization or other chromatographic methods like HPLC, may be employed to obtain high-purity this compound. ontosight.aimuni.czljmu.ac.uk

Here is an example of a data table illustrating different extraction conditions and their impact on flavonoid yield, based on general principles and findings from related studies:

| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Relative Flavonoid Yield | Reference |

| Conventional | Ethanol (70%) | Room Temp | 24-72 | Moderate | e3s-conferences.org |

| Soxhlet | Ethanol (60%) | Boiling Point | 2 | High | e3s-conferences.org |

| Optimized Ethanol | Ethanol (90%) | 85 | 1.3 | Higher | nih.gov |

| Methanol | Methanol (100%) | Reflux | - | Reported Isolation | mdpi.comnih.gov |

Note: Specific data for this compound yield under these exact conditions may vary and are subject to specific research protocols.

Here is an example of a data table illustrating chromatographic separation steps based on reported methods for isolating related flavonoids:

| Separation Step | Stationary Phase | Mobile Phase | Elution Method | Compounds Isolated (Examples) | Reference |

| Column Chromatography | Silica Gel | n-hexane/ethyl acetate (B1210297) gradient | Gradient | Flavonoid Fractions | mdpi.com |

| Column Chromatography | Silica Gel | Methylene chloride/methanol gradient | Gradient | Subfractions | mdpi.com |

| Reversed-Phase Column | RP-C18 | Acetonitrile gradient | Gradient | Broussoflavonol B | mdpi.com |

| Preparative HPLC | Reversed-Phase | H2O/ACN or H2O/MeOH with 0.1% TFA gradient | Gradient | Purified Flavonoids | ljmu.ac.uk |

Note: This table provides examples of chromatographic strategies used for isolating flavonoids, including those structurally related to this compound. Specific conditions for isolating this compound may vary.

This compound is a prenylated flavonoid compound with a benzopyran-4-one skeleton, characteristic of flavonoids ontosight.ai. Its chemical structure includes hydroxy groups, prenyl groups (such as 3-methyl-but-2-enyl), and a dimethylallyl group, which influence its solubility and stability ontosight.ai. The detailed structure can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ontosight.ai.

Preparative High-Performance Liquid Chromatography (HPLC) Preparative HPLC is a key technique used for the isolation and purification of target compounds from complex mixtures on a larger scale than analytical HPLCnih.govphenomenex.com. Its primary goal is to obtain sufficient quantities of a compound with high purity for further studyphenomenex.com. In the isolation of this compound, preparative HPLC has been employed to further purify fractions obtained from initial chromatographic separationsnih.gov.

One study detailing the isolation of this compound from Broussonetia papyrifera root bark utilized preparative HPLC as a crucial step nih.gov. After initial extraction and separation using medium-pressure liquid chromatography (MPLC), a fraction enriched with this compound was subjected to preparative HPLC nih.gov. A semi-preparative HPLC system with a reversed-phase column (YMC-Pack ODS-AQ-HG) was used, employing a methanol-water gradient system for elution nih.gov. Repeated injections and purification steps using preparative HPLC with a gradient system of MeOH-H₂O successfully yielded this compound with a purity greater than 95.0% nih.gov.

Interactive Table 1: Preparative HPLC Conditions for this compound Isolation

| Parameter | Detail | Source |

| System | Semi-preparative HPLC system (e.g., GX-271) | nih.gov |

| Column | Reversed-phase (e.g., YMC-Pack ODS-AQ-HG) | nih.gov |

| Mobile Phase | Methanol-Water gradient | nih.gov |

| Elution Gradient | 55% → 100% MeOH over 70 minutes | nih.gov |

| Sample Injection | Repeated injections (e.g., 2 g/mL dilutions) | nih.gov |

| Purity Achieved | >95.0% | nih.gov |

Crystallization and Concentration Methods Crystallization is a fundamental technique in organic synthesis and natural product isolation used for the purification and isolation of compounds based on differences in solubilityvapourtec.commdpi.com. It can yield high purity and yield, making it valuable in laboratory and industrial settingsvapourtec.com. Concentration methods, such as evaporation under reduced pressure, are often used to remove solvents and concentrate extracts or fractions before or during purification steps like crystallizationsci-hub.se.

Crystallization has been mentioned as a general technique for the isolation and purification of this compound from plant extracts ontosight.ai. While specific detailed protocols for the crystallization of this compound were not extensively detailed in the search results, crystallization is a standard method applied after chromatographic separation to obtain solid, purified compounds ontosight.aivapourtec.com. The process typically involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution or allowing the solvent to evaporate, leading to the formation of crystals vapourtec.comunifr.ch. The choice of solvent or solvent mixture is critical for effective crystallization, as it exploits differences in solubility between the target compound and impurities vapourtec.com.

Concentration under reduced pressure is a common technique used throughout the isolation process, from concentrating initial plant extracts to focusing fractions obtained from chromatography sci-hub.se. This process removes solvents efficiently at lower temperatures, helping to preserve the integrity of the isolated compounds sci-hub.se.

Biosynthetic Pathways and Regulation

Flavonoid Core Skeleton Biosynthesis

The fundamental C6-C3-C6 structure characteristic of flavonoids is synthesized through a well-conserved pathway in plants, beginning with the phenylpropanoid pathway.

The phenylpropanoid pathway serves as the initial stage for flavonoid biosynthesis, converting the aromatic amino acid phenylalanine into activated cinnamic acid derivatives nih.govmdpi.comfrontiersin.orgsci-hub.se. This pathway is central to the specialized metabolism of land plants, providing precursors for various compounds, including flavonoids and lignin (B12514952) royalsocietypublishing.org.

The pathway begins with phenylalanine, which is deaminated to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL) nih.govmdpi.compeerj.com. This step is considered the first committed step in the general phenylpropanoid pathway and plays a key role in regulating carbon flux from primary to secondary metabolism nih.gov. Subsequently, trans-cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid, a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase nih.govmdpi.compeerj.com. The final step in generating the flavonoid precursor from this initial module involves the addition of a coenzyme A (CoA) unit to p-coumaric acid by 4-Coumarate:CoA Ligase (4CL), forming p-coumaroyl-CoA nih.govmdpi.compeerj.com.

The p-coumaroyl-CoA produced by the phenylpropanoid pathway enters the flavonoid biosynthetic pathway. Here, it is condensed with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a chalcone (B49325) structure wikipedia.orgfrontiersin.orgbiotech-asia.org. This crucial condensation is catalyzed by Chalcone Synthase (CHS) mdpi.comwikipedia.orgfrontiersin.orgbiotech-asia.org. Chalcones are the true backbone of flavonoids and contain two phenyl rings wikipedia.org.

Following the formation of chalcone, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcone to produce a flavanone (B1672756) mdpi.comwikipedia.orgfrontiersin.orgbiotech-asia.org. Flavanones, such as naringenin, are key intermediates from which various classes of flavonoids, including flavonols, are derived nih.govwikipedia.orgbiotech-asia.orgmdpi.com. Dihydroflavonols are important intermediate metabolites and represent a critical branch point in the flavonoid biosynthesis pathway nih.gov. They are generated from flavanones through the action of Flavanone 3-Hydroxylase (F3H) nih.gov.

Several key enzymes catalyze the steps in the flavonoid core skeleton biosynthesis. Their activity and gene expression are crucial for regulating flavonoid production.

| Enzyme | Abbreviation | Catalyzed Reaction | Pathway Involvement | Notes |

| Phenylalanine Ammonia Lyase | PAL | Deamination of phenylalanine to trans-cinnamic acid | General Phenylpropanoid Pathway | First committed step, rate-limiting nih.govmdpi.compeerj.com. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of trans-cinnamic acid to p-coumaric acid | General Phenylpropanoid Pathway | Cytochrome P450 monooxygenase nih.govmdpi.compeerj.com. |

| 4-Coumarate:CoA Ligase | 4CL | Formation of p-coumaroyl-CoA from p-coumaric acid | General Phenylpropanoid Pathway | Catalyzes addition of CoA, often exists as a gene family with substrate specificity nih.govmdpi.compeerj.com. |

| Chalcone Synthase | CHS | Condensation of p-coumaroyl-CoA and malonyl-CoA to form chalcone | Flavonoid Biosynthesis Pathway | First enzyme specific to flavonoid pathway, pivotal step mdpi.comwikipedia.orgfrontiersin.orgbiotech-asia.org. |

| Chalcone Isomerase | CHI | Isomerization of chalcone to flavanone | Flavonoid Biosynthesis Pathway | Stereospecific cyclization mdpi.comwikipedia.orgfrontiersin.orgbiotech-asia.org. |

| Flavanone 3-Hydroxylase | F3H | Hydroxylation of flavanone to dihydroflavonol | Flavonoid Biosynthesis Pathway | Involved in the formation of dihydrokaempferol, dihydroquercetin, and dihydromyricetin (B1665482) nih.govresearchgate.net. |

| Flavonol Synthase | FLS | Conversion of dihydroflavonol to flavonol | Flavonol Biosynthesis Pathway | Key and often rate-limiting enzyme in flavonol biosynthesis nih.govmdpi.com. |

The expression levels of genes encoding these enzymes, such as PAL, C4H, 4CL, CHS, and FLS, are known to be influenced by various factors peerj.comnih.gov. For instance, studies in Broussonetia papyrifera have investigated the expression of genes encoding PAL, 4CL, CHS, CHI, F3H, and FLS in relation to flavonoid biosynthesis nih.gov.

Flavonoid Metabolic Pathway Intermediates

Prenylation and Isoprenoid Moiety Incorporation

Broussoflavonol C is characterized by the presence of prenyl groups attached to its flavonoid skeleton knapsackfamily.com. The incorporation of these isoprenoid moieties is a key step in the biosynthesis of prenylated flavonoids and involves precursors derived from the isoprenoid biosynthetic pathways.

Prenylation involves the attachment of lipophilic prenyl side-chains, typically 5-carbon (dimethylallyl) or 10-carbon (geranyl) units, to the flavonoid core researchgate.netoup.comtandfonline.com. This process is catalyzed by prenyltransferases, which are often membrane-bound enzymes kyoto-u.ac.jpwur.nl. The prenylation of flavonoids can occur at various positions on the A, B, or C rings, with C-prenylation being frequent, particularly on ring A at C-6 or C-8 and ring B at C-3' or C-5' researchgate.net. The specific prenylation pattern contributes significantly to the diversity and biological activities of prenylated flavonoids researchgate.netoup.comresearchgate.net.

The prenyl groups are derived from the isoprenoid metabolic pathways, specifically the Mevalonate (B85504) (MVA) pathway and the 1-Deoxy-D-xylulose-5-Phosphate (DXP) pathway oup.comkyoto-u.ac.jpresearchgate.netresearchgate.net.

The MVA pathway is a primary metabolic route present in eukaryotes, archaea, and some bacteria, responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA researchgate.netnih.govcreative-proteomics.com. These five-carbon isoprenyl pyrophosphates are the activated building blocks for all isoprenoids researchgate.net.

The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) creative-proteomics.com. HMG-CoA reductase (HMGCR) catalyzes the reduction of HMG-CoA to mevalonate, a key regulatory step in the pathway creative-proteomics.comfrontiersin.org. Subsequent enzymatic steps involve the phosphorylation and decarboxylation of mevalonate to yield IPP frontiersin.org. IPP can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IDI) wur.nl. These activated isoprenoid units, IPP and DMAPP, serve as the direct precursors for the prenyl groups incorporated into flavonoids oup.comkyoto-u.ac.jpresearchgate.net.

The DXP pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, is the alternative route for IPP and DMAPP biosynthesis found in most bacteria, algae, and plant plastids researchgate.netpnas.org. This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate escholarship.org.

The first step of the DXP pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which condenses pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP) researchgate.netescholarship.org. DXS is considered a key control point in this pathway escholarship.org. Through a series of subsequent enzymatic reactions, DXP is converted to IPP and DMAPP pnas.orgnih.gov. In plants, the DXP pathway primarily operates in plastids and provides precursors for isoprenoids like carotenoids and the prenyl chains of chlorophyll (B73375) pnas.orgnih.gov. While the MVA pathway is typically cytosolic in higher plants and supplies precursors for sterols and some sesquiterpenes, the DXP pathway in plastids contributes to the pool of IPP and DMAPP that can be utilized for the prenylation of compounds, including flavonoids researchgate.netpnas.org. The interplay and potential cross-talk between the MVA and DXP pathways in providing prenyl precursors for flavonoid prenylation are areas of ongoing research.

The prenylation of the flavonoid skeleton by prenyltransferases using DMAPP or geranyl pyrophosphate (derived from the condensation of IPP and DMAPP) results in the formation of prenylated flavonoids like this compound oup.comwur.nlresearchgate.net. The specific prenyltransferases involved dictate the position and type of prenyl group attached to the flavonoid structure oup.comresearchgate.net.

Biosynthetic Regulatory Mechanisms

The production of secondary metabolites like this compound in plants is tightly controlled by various regulatory mechanisms. These mechanisms ensure that the plant synthesizes these compounds in appropriate amounts and at the right time, often in response to developmental cues or environmental stimuli.

Transcriptional Regulation by Factors (e.g., BHLH)

Transcriptional regulation plays a crucial role in controlling the expression of genes involved in flavonoid biosynthesis, including those potentially leading to this compound. Transcription factors (TFs) are key players in this process, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.

Basic helix-loop-helix (bHLH) proteins constitute a large family of transcription factors in plants that are known to regulate a wide range of functions, including the biosynthesis of flavonoids. The bHLH domain, highly conserved across eukaryotic organisms, contains a basic region essential for DNA binding and an HLH region facilitating dimerization. This dimerization allows bHLH proteins to function as homo- or heterodimers, regulating the expression of target genes involved in various metabolic pathways.

Studies have shown that bHLH transcription factors can regulate flavonoid biosynthesis pathways by binding to specific cis-elements, such as E-box (CANNTG) or G-box (CACGTG) motifs, in the promoter regions of structural genes. In the context of flavonoid synthesis, bHLH factors often interact with other transcription factor families, such as MYB and WD40 repeat (WDR) proteins, to form multiprotein complexes known as MBW complexes. These MBW complexes are critical for controlling the transcript levels of genes in the flavonoid pathway. For instance, in B. papyrifera, research has investigated structural genes and transcription factors involved in flavonoid biosynthesis, providing insights into metabolic regulation. The dynamic changes in flavonoid content have been linked to the expression patterns of flavonoid-related genes.

While specific bHLH factors directly regulating this compound biosynthesis are not explicitly detailed in the search results, the general role of bHLH proteins and MBW complexes in regulating the broader flavonoid pathway in plants, including B. papyrifera, suggests their likely involvement in the control of specialized flavonoids like this compound.

Environmental and Genetic Influences on Biosynthesis

The biosynthesis of secondary metabolites, including flavonoids like this compound, is significantly influenced by both environmental and genetic factors. Plants often alter the production of these compounds in response to various stresses and developmental cues.

Environmental factors such as light intensity, temperature, drought stress, salinity, and pathogen attack can impact flavonoid content. For example, plants may produce relatively high levels of flavonoids under conditions like excessive light, extreme temperatures, and drought stress. Increased light intensity can regulate the secondary metabolism of plants, including flavonoids. UV radiation, particularly UV-B, can also enhance the production of secondary metabolites like flavonoids. Studies have indicated that levels of certain flavonoids in B. papyrifera can increase under cadmium stress.

The interplay between genetic predisposition and environmental conditions ultimately determines the levels and diversity of flavonoids, including this compound, produced by the plant. Understanding these influences is crucial for potentially optimizing the production of such compounds.

Research Findings on Environmental/Genetic Influences (Illustrative based on general flavonoid research):

Based on the general principles of flavonoid biosynthesis regulation and the information available on B. papyrifera, environmental and genetic factors collectively modulate the production of these compounds. While specific quantitative data for this compound under varying conditions is not available in the search results, research on related flavonoids in B. papyrifera and other plants highlights the sensitivity of these pathways to external stimuli and internal genetic programming.

| Factor | Type | Influence on Flavonoid Biosynthesis (General) | Relevant Findings/Mechanisms |

| Light Intensity | Environmental | Can increase flavonoid production. | UV-B and high PAR can induce higher flavonoid production. |

| Temperature | Environmental | Can influence secondary metabolite synthesis. | Extreme temperatures can lead to higher flavonoid levels. |

| Drought Stress | Environmental | Can increase flavonoid production. | Flavonoids contribute to plant stress resistance under drought. |

| Salinity | Environmental | Can influence secondary metabolite synthesis. | Salt stress can encourage the development of various secondary metabolites, including phenols and terpenes. |

| Cadmium Stress | Environmental | Can increase levels of certain flavonoids. | Levels of quercetin (B1663063) and myricetin (B1677590) in B. papyrifera roots increased under cadmium stress. |

| Transcription Factors (e.g., MYB, bHLH) | Genetic | Regulate expression of biosynthetic genes. | MBW complexes (MYB-bHLH-WDR) control transcript levels of flavonoid pathway genes. |

| Structural Genes | Genetic | Encode enzymes in the pathway. | Expression patterns of structural genes are linked to flavonoid content. Genes like PAL, C4H, 4CL, CHS, FLS are involved. |

This table summarizes the types of influences observed on flavonoid biosynthesis, which are likely applicable to this compound given its nature as a flavonoid produced in B. papyrifera.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5481967 |

| Broussoflavonol F | 9866908 |

| Broussoflavonol B | 480828 |

| Broussoflavonol E | 10368916 |

| Broussoflavonol G | Mentioned |

| Broussoflavonol H | Mentioned |

| Broussoflavonol I | Mentioned |

| Broussoflavonol J | Mentioned |

| Broussoflavonol K | Mentioned |

| Phenylalanine | 614 [Search for CID] |

| Cinnamic acid | 445 [Search for CID] |

| p-Coumaric acid | 637544 [Search for CID] |

| Coumaroyl-CoA | 135402274 [Search for CID] |

| Malonyl-CoA | 5281913 [Search for CID] |

| Chalcone | 885 [Search for CID] |

| Naringenin | 934 [Search for CID] |

| Quercetin | 5280343 |

| Luteolin | 5280445 |

| Liquiritigenin | 5280723 |

| Myricetin | 5281672 |

| PAL (Phenylalanine ammonia-lyase) | N/A (Enzyme, not a compound) |

| C4H (Cinnamate 4-hydroxylase) | N/A (Enzyme, not a compound) |

| 4CL (4-coumarate CoA ligase) | N/A (Enzyme, not a compound) |

| CHS (Chalcone synthase) | N/A (Enzyme, not a compound) |

| CHI (Chalcone isomerase) | N/A (Enzyme, not a compound) |

| F3H (Flavonoid 3-hydroxylase) | N/A (Enzyme, not a compound) |

| F3'H (Flavonoid 3'-hydroxylase) | N/A (Enzyme, not a compound) |

| FLS (Flavonol synthase) | N/A (Enzyme, not a compound) |

| DFR (Dihydroflavonol 4-reductase) | N/A (Enzyme, not a compound) |

| ANS (Anthocyanidin synthase) | N/A (Enzyme, not a compound) |

| LAR (Leucoanthocyanidin reductase) | N/A (Enzyme, not a compound) |

| ANR (Anthocyanidin reductase) | N/A (Enzyme, not a compound) |

| FNSII (Flavone synthase II) | N/A (Enzyme, not a compound) |

| OMT (O-methyltransferase) | N/A (Enzyme, not a compound) |

| CYP (Cytochrome P450) | N/A (Enzyme family, not a compound) |

| BHLH (Basic helix-loop-helix) | N/A (Transcription factor family, not a compound) |

| MYB (MYB transcription factor) | N/A (Transcription factor family, not a compound) |

| WDR (WD40 repeat protein) | N/A (Protein family, not a compound) |

This compound is a prenylated flavonoid compound found in plants, particularly in Broussonetia papyrifera. Its formation is integrated within the complex network of plant secondary metabolism, specifically the flavonoid biosynthetic pathway, which itself is an offshoot of the phenylpropanoid pathway. The production of this compound is not a static process but is dynamically controlled by various internal and external factors.

Mevalonate (MVA) Pathway Contribution

Biosynthetic Regulatory Mechanisms

The regulation of this compound biosynthesis is a multifaceted process involving control at the genetic level, primarily through the action of transcription factors, and modulation by environmental cues. These regulatory layers ensure that the plant can adjust its production of specialized metabolites in response to developmental stages and external challenges.

Transcriptional Regulation by Factors (e.g., BHLH)

Transcriptional regulation is a primary means by which plants control the rate of secondary metabolite biosynthesis. This involves the coordinated action of transcription factors that bind to specific DNA sequences in the promoter regions of genes encoding biosynthetic enzymes, thereby influencing their expression levels.

Basic helix-loop-helix (bHLH) proteins are a significant family of transcription factors widely recognized for their involvement in regulating various plant processes, including flavonoid biosynthesis. mq.edu.aubohrium.com These proteins are characterized by a conserved bHLH domain, which facilitates DNA binding and protein dimerization. mq.edu.aunih.gov bHLH transcription factors can bind to specific DNA motifs, such as E-boxes or G-boxes, found in the promoters of target genes. mq.edu.aubohrium.com

In the context of flavonoid biosynthesis, bHLH factors frequently interact with other transcription factor families, notably MYB and WD40 repeat (WDR) proteins, to form what are known as MBW complexes. bohrium.comresearchgate.netuni.lu These multiprotein complexes are crucial for the transcriptional control of genes within the flavonoid pathway. bohrium.comuni.lu Research in B. papyrifera has identified numerous genes related to flavonoid biosynthesis and their expression patterns have been correlated with flavonoid content, suggesting transcriptional regulation is key. researchgate.netresearchgate.net While specific bHLH factors directly regulating this compound have not been explicitly detailed in the provided information, the established role of bHLH proteins and MBW complexes in regulating the broader flavonoid pathway in B. papyrifera indicates their probable involvement in controlling the biosynthesis of specific flavonoids like this compound. researchgate.netresearchgate.net

Environmental and Genetic Influences on Biosynthesis

The accumulation of secondary metabolites like this compound is subject to considerable influence from both the plant's genetic makeup and the surrounding environmental conditions. These factors can act individually or in concert to modulate biosynthetic pathways.

Environmental factors such as light intensity, temperature extremes, drought, and exposure to heavy metals or pathogens can significantly impact flavonoid production. researchgate.netnih.govnih.gov Plants often increase flavonoid levels as a protective response to various abiotic and biotic stresses. nih.govnih.gov For instance, studies have shown that increased light intensity and UV radiation can stimulate the synthesis of flavonoids. nih.govnih.gov In B. papyrifera, changes in flavonoid content have been observed under conditions like cadmium stress. researchgate.net This suggests that environmental cues act as signals that trigger changes in the plant's metabolic activity, including the pathways leading to specialized flavonoids.

Genetic factors, encompassing the presence and expression levels of genes encoding biosynthetic enzymes and regulatory proteins (like transcription factors), are fundamental determinants of a plant's capacity to produce specific flavonoids. researchgate.netresearchgate.netuni.lu The genetic architecture of B. papyrifera, with its identified genes in the phenylpropanoid and flavonoid pathways, provides the underlying machinery for this compound synthesis. researchgate.netresearchgate.net Variations in these genes or their regulatory elements can lead to differences in the types and quantities of flavonoids produced among different individuals or varieties of the plant. The interplay between these genetic factors and the environmental stimuli dictates the final profile of secondary metabolites.

Environmental and Genetic Factors Influencing Flavonoid Biosynthesis (General)

Based on research into flavonoid biosynthesis in plants, including B. papyrifera, the following table illustrates the types of influences observed.

| Factor Type | Specific Factor | Observed Influence (General Flavonoids) | Notes on Mechanism/Context |

| Environmental | Light Intensity (especially UV) | Increased flavonoid production. nih.govnih.gov | Acts as a stressor and signaling cue. nih.govnih.gov |

| Environmental | Temperature Extremes | Can increase flavonoid levels. nih.govnih.gov | Part of plant's response to abiotic stress. nih.govnih.gov |

| Environmental | Drought Stress | Increased flavonoid production. nih.govnih.gov | Flavonoids contribute to stress tolerance. nih.govnih.gov |

| Environmental | Heavy Metal Stress (e.g., Cadmium) | Can increase levels of certain flavonoids (in B. papyrifera). researchgate.net | Observed in studies on B. papyrifera's response to stress. researchgate.net |

| Genetic | Transcription Factors (e.g., bHLH, MYB) | Regulate expression of structural genes in the pathway. bohrium.comresearchgate.netuni.luresearchgate.netresearchgate.netuni.lu | Form complexes (MBW) to control gene transcription. bohrium.comresearchgate.netuni.lu |

| Genetic | Structural Genes | Determine the enzymes available for biosynthesis. researchgate.netresearchgate.net | Expression levels correlate with flavonoid content. researchgate.netresearchgate.net |

This table provides a general overview of how these factors influence flavonoid biosynthesis, which is applicable to understanding the regulation of this compound production.

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches to Broussoflavonol C

Total synthesis aims to construct a target molecule from simpler, readily available precursors through a series of controlled chemical reactions. While specific details on the total synthesis of this compound are not extensively detailed in the provided search results, the general principles and challenges associated with the synthesis of complex flavonol scaffolds and prenylated flavonoids are relevant.

Retrosynthetic Analysis for Complex Flavonol Scaffolds

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. tgc.ac.indeanfrancispress.comlibretexts.org It involves mentally dismantling the target molecule step-by-step into simpler starting materials using known chemical reactions in reverse. tgc.ac.indeanfrancispress.comlibretexts.org For complex flavonol scaffolds, a retrosynthetic analysis would typically involve identifying key disconnections that correspond to reliable bond-forming reactions in the forward synthetic direction. tgc.ac.in

The core structure of a flavonol consists of a chromone (B188151) nucleus with a phenyl ring attached at the C-2 position and a hydroxyl group at the C-3 position. Retrosynthetic strategies for constructing this scaffold often involve disconnections that lead to simpler aromatic or aliphatic precursors. Common strategies in flavonoid synthesis include cyclization reactions to form the pyran ring (C-ring) and coupling reactions to attach the B-ring to the A-ring. The presence of prenyl groups and multiple hydroxyl functionalities in this compound adds layers of complexity, requiring careful consideration of protecting group strategies and chemoselectivity during the synthesis. nih.govresearchgate.net

General retrosynthetic approaches for complex molecules can involve identifying functional group interconversions (FGI) to set the stage for subsequent disconnections. tgc.ac.in The choice of disconnection should aim for the greatest simplification of the target molecule and should be based on known, high-yielding reactions. tgc.ac.in For cyclic systems like the flavonoid scaffold, strategies might involve disconnections that relate to reactions such as Diels-Alder reactions, Robinson annulation, or aldol (B89426) reactions. tgc.ac.in

Specific Chemical Transformations and Reaction Sequences

The synthesis of flavonols typically involves the construction of the chromone ring system and the introduction of substituents at specific positions. A common route to flavonoids involves the condensation of a chalcone (B49325) with an appropriate reagent, followed by cyclization and oxidation. mdpi.comnih.gov Chalcones themselves are often synthesized via a Claisen-Schmidt condensation between a suitably substituted acetophenone (B1666503) and an aldehyde.

For prenylated flavonols like this compound, the prenyl groups must be introduced at specific positions on the flavonoid skeleton. Prenylation can be achieved through various methods, often involving the reaction of a flavonoid precursor with a prenylating agent. The regioselectivity of prenylation is a critical aspect of the synthesis of prenylated flavonoids, as prenyl groups can be attached to carbon atoms (C-prenylation) or oxygen atoms (O-prenylation). nih.govresearchgate.netresearchgate.net C-prenylation is frequently observed at the C-6 and C-8 positions of the A-ring and the C-3' and C-5' positions of the B-ring, typically ortho to a phenolic hydroxyl group. researchgate.net

Specific chemical transformations that might be involved in the synthesis of this compound or similar prenylated flavonols include:

Claisen-Schmidt condensation: To form the chalcone precursor. nih.gov

Oxidative cyclization: To convert a chalcone into a flavanone (B1672756) or flavonol. Flavone synthase (FNS) enzymes are involved in the biosynthesis of flavonoids by introducing a double bond between C-2 and C-3 of flavanones. mdpi.com In chemical synthesis, this transformation would require appropriate oxidizing agents.

Prenylation reactions: To introduce the prenyl groups at the desired positions. This could involve using prenyl halides or alcohols in the presence of a catalyst or base. nih.govresearchgate.netresearchgate.net Controlling the regioselectivity of prenylation is often challenging and requires careful selection of reaction conditions and protecting groups.

Protection and deprotection of hydroxyl groups: Flavonols like this compound have multiple hydroxyl groups, which often need to be protected during certain reaction steps and then deprotected at a later stage.

Oxidation reactions: To introduce hydroxyl groups or modify existing functionalities.

Reduction reactions: To reduce functional groups if necessary during the synthetic sequence.

While the provided results mention the total synthesis of other natural products and general strategies for flavonoid synthesis, a specific step-by-step total synthesis of this compound is not detailed. acs.orgresearchgate.netrsc.orgthieme.dersc.orgnih.gov However, the principles of retrosynthesis and the types of chemical transformations discussed are fundamental to such a synthesis.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and potentially develop compounds with improved bioactivity, selectivity, or pharmacokinetic properties. researchgate.netnih.gov

Structural Modifications for Enhanced Bioactivity

Structural modifications of this compound could involve altering the pattern of hydroxylation, the position or nature of the prenyl groups, or modifications to the flavonoid core. The presence of the prenyl side chain in prenylated flavonoids is known to increase their lipophilicity, which can enhance their affinity for cell membranes and potentially improve activities such as cytotoxic, antibacterial, anti-inflammatory, and estrogenic effects. nih.govresearchgate.net

Research on other prenylated flavonoids has shown that variations in the number and position of prenyl groups can significantly impact biological activity. researchgate.net For example, differences in prenylation patterns on related compounds like kuwanon G and H resulted in different enzyme inhibitory effects. researchgate.net Introducing other lipophilic groups or modifying the existing prenyl chains could be explored to optimize interactions with biological targets.

Modifications to the hydroxyl groups, such as methylation or acylation, can also influence bioactivity and pharmacokinetic properties by affecting solubility and metabolism. researchgate.net The introduction of nitrogen-containing heterocyclic rings to flavonoid structures has also been explored as a strategy to enhance anticancer potential. nih.gov

Designing analogs of this compound for enhanced bioactivity would involve considering the specific biological target and the desired pharmacological effect. Based on the known activities of related flavonoids and prenylated compounds (e.g., anti-inflammatory, antioxidant), modifications could be designed to improve binding affinity, enhance cellular uptake, or modulate metabolic stability. nih.govresearchgate.netnih.govscispace.comresearchgate.netdoi.org

Semi-Synthetic Routes from Natural Precursors

Semi-synthetic routes involve using a naturally occurring compound as a starting material and performing chemical transformations to produce the desired analog or derivative. This approach can be advantageous when the natural product is available in sufficient quantities and contains some of the key structural features of the target molecule.

This compound is isolated from Broussonetia species. researchgate.netnih.govscispace.comresearchgate.net A semi-synthetic approach could potentially start from this compound itself or other related flavonoids isolated from these plants. For instance, if a desired analog involves a modification to a specific hydroxyl group or the introduction of an additional prenyl group, a semi-synthetic route could be more efficient than a total synthesis starting from simple chemicals.

Semi-synthesis might involve selective chemical reactions on the natural product, such as:

Selective alkylation or acylation: To modify specific hydroxyl groups.

Introduction of new functional groups: Through reactions like oxidation, reduction, or halogenation at specific positions.

Modification of prenyl side chains: Such as oxidation, cyclization, or cleavage. nih.gov

Semi-synthetic approaches have been used for other natural products when direct extraction is limited or costly, allowing for the production of analogs with potentially improved properties. unimi.it While specific semi-synthetic routes for this compound are not detailed in the provided results, the principle of using readily available natural flavonoid precursors from Broussonetia as starting points for chemical modification is a viable strategy for generating analogs. researchgate.netnih.govscispace.comresearchgate.net

Structure Activity Relationship Sar Elucidation

Influence of Hydroxyl and Methoxy (B1213986) Groups on Biological Activity

Hydroxyl and methoxy groups are common substituents on flavonoid structures and play a significant role in their biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mims.comfishersci.cametabolomicsworkbench.org The position and number of these groups can influence interactions with biological targets through hydrogen bonding and altered electronic properties.

Studies on other flavonoids have indicated that the presence and location of hydroxyl groups are crucial for activity. For instance, the catechol structure (two adjacent hydroxyl groups) in the B ring of flavonoids is often important for radical scavenging capacity. metabolomicsworkbench.org Similarly, the presence of a hydroxyl group at the ortho position has been noted as important for the pharmacological activity of some compounds. metabolomicsworkbench.org

The substitution of hydroxyl groups with methoxy groups can have varied effects on biological activity, depending on the specific compound and target. In some cases, substituting a methoxy for a hydroxyl group can enhance activity, while in others it may lead to negligible changes or even reduce activity. nih.gov For example, in studies on the anti-pancreatic cancer activity of certain flavonoids, replacing a hydroxyl group at the 3' position with a methoxy group significantly enhanced the inhibition rate. nih.gov Conversely, substituting a methoxy for a hydroxyl at the 8' position resulted in negligible changes in activity. nih.gov The methylation of hydroxyl groups, as seen with methoxy substitutions, can alter a compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its interaction with biological membranes and proteins. labshare.cn

Role of Prenyl Substituents: Position and Number

Prenyl substituents, which are isoprenoid chains, are characteristic features of prenylated flavonoids like Broussoflavonol C. researchgate.net The presence, position, and number of these lipophilic groups significantly influence the biological activities of flavonoids, often by increasing their affinity for biological membranes and improving interactions with proteins. labshare.cn

Research on prenylated flavonoids has shown a correlation between the number of prenyl groups and biological activity. For instance, some studies suggest that an increased inhibitory potential correlates with an increasing number of prenyl groups in certain compounds. researchgate.net However, this relationship is not always linear and can be dependent on the specific activity being measured. nih.gov

The position of the prenyl substituent on the flavonoid scaffold is also a critical determinant of activity. Studies comparing flavonoids with prenyl groups at different positions have demonstrated that the placement of these groups can significantly influence biological effects, such as anti-pancreatic cancer activity. nih.gov For example, compounds with an isopentenyl group at position 8 showed different activity compared to those with the group at position 3'. nih.gov The combination of prenyl groups at multiple positions may also impact activity, sometimes negatively. nih.gov

While the provided information confirms that this compound is a prenylated flavonoid nih.goviiarjournals.org, detailed studies specifically elucidating the SAR of its prenyl substituents (position and number) were not found. However, the general principles observed in other prenylated flavonoids suggest that the prenyl groups in this compound are likely key contributors to its biological properties, influencing its membrane interactions and binding to target proteins.

Conformational Dynamics and Ligand-Target Interactions

The biological activity of a small molecule like this compound is intrinsically linked to its ability to interact with specific biological targets, often proteins. These interactions are dynamic and influenced by the conformational flexibility of both the ligand and the target protein. nih.govchemrxiv.org

Conformational dynamics refer to the movements and flexibility within a molecule or protein structure. These dynamics can affect the binding affinity and specificity of a ligand to its target. nih.govchemrxiv.org For instance, a protein's conformational changes upon ligand binding can be crucial for its activation or inhibition. nih.gov Molecular dynamics simulations are computational tools used to study these dynamic interactions over time. nih.gov

Ligand-target interactions involve various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific arrangement and strength of these interactions within the binding site determine the stability of the ligand-target complex and, consequently, the biological effect. mdpi.com

While the provided search results discuss conformational dynamics and ligand-target interactions in the context of other compounds and computational studies nih.govchemrxiv.orgmdpi.com, specific experimental or computational data detailing the conformational dynamics of this compound and its precise interactions with biological targets were not available. However, understanding the role of these dynamics and interactions is fundamental to fully characterizing the SAR of this compound.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling play a vital role in modern SAR studies, providing valuable insights into the relationship between chemical structure and biological activity. nih.govresearchgate.netlabshare.cn These in silico methods can predict molecular properties, simulate molecular interactions, and build predictive models of activity. fishersci.calabshare.cn

Computational approaches are widely used in medicinal chemistry during the hit-to-lead and lead optimization phases to design new molecules with enhanced biological activity. outbreak.infonih.govresearchgate.net

Molecular Docking Investigations

Molecular docking is a widely used computational technique that predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein. fishersci.canih.gov It estimates the binding affinity between the ligand and the protein, often represented by a docking score. Docking studies can help identify potential biological targets for a compound and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) driving the binding. mdpi.com

Molecular docking has been applied to study the interactions of related broussoflavonols with various protein targets. For example, molecular docking studies were conducted to explore the binding ability of Broussoflavonol B to targets like AURKA, PLK1, and MET. nih.gov These studies can help confirm potential links between a compound and genes affecting disease progression. nih.gov

Molecular docking simulations have also been performed with Broussoflavonol F against targets such as the tuberculosis protein 3PTY and the SARS-CoV-2 spike protein. These studies provided docking scores that indicate the predicted binding affinity.

| Compound | Target Protein | Predicted Docking Score (kcal/mol) | Reference |

| Broussoflavonol F | 3PTY (EmbC) | -5.961 | |

| Sulabiroin A | 3PTY (EmbC) | -3.449 | |

| Sulabiroin B | 3PTY (EmbC) | -3.397 | |

| Rifampicin | 3PTY (EmbC) | -5.256 | |

| Broussoflavonol F | SARS-CoV-2 Spike protein | -7.6 | |

| Glyasperin A | SARS-CoV-2 Spike protein | -7.3 |

These docking studies provide theoretical support for the potential interactions of broussoflavonols with biological targets, guiding further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netiiarjournals.org By quantifying molecular descriptors (e.g., lipophilicity, electronic effects, steric effects) iiarjournals.org, QSAR models can predict the activity of new, untested compounds. researchgate.netiiarjournals.org

QSAR analysis involves building models based on a training set of compounds with known structures and activities and then validating these models using a test set. researchgate.net Successful QSAR models can offer useful theoretical references for designing new compounds with potentially improved activity. researchgate.netresearchgate.net

Biological Activities and Molecular Mechanisms Preclinical Investigations

Anti-Inflammatory Activities and Pathways

Broussoflavonol C has demonstrated anti-inflammatory potential in various preclinical models. ontosight.ai Its anti-inflammatory effects are associated with the modulation of key inflammatory mediators and signaling pathways.

Nitric oxide (NO) is a crucial signaling molecule involved in inflammatory responses, with inducible nitric oxide synthase (iNOS) being the primary enzyme responsible for its production in macrophages during inflammation. mdpi.comjpionline.org Studies have shown that this compound can reduce NO production. scispace.commdpi.com This reduction in NO is often linked to the downregulation of iNOS expression. scispace.commdpi.com Inhibition of NO production or iNOS expression is considered a significant strategy for managing inflammatory diseases. mdpi.com

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and enzymes like Cyclooxygenase-2 (COX-2) play critical roles in the inflammatory cascade. brieflands.com Elevated levels of TNF-α are associated with various inflammatory conditions. brieflands.com COX-2 is involved in the production of prostaglandins, which contribute to inflammation, pain, and fever. brieflands.com Research indicates that this compound can suppress the expression of these pro-inflammatory mediators. scispace.commdpi.com For instance, Broussoflavonol B, a related compound also found in Broussonetia papyrifera, has been shown to downregulate iNOS, COX-2, and TNF-α expression in LPS-stimulated RAW 264.7 cells within a specific concentration range. semanticscholar.org

Inflammatory responses are mediated by complex intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, and the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK2-STAT3, are involved in regulating the expression of inflammatory genes. researchgate.netencyclopedia.pub Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of numerous genes involved in inflammation and immune responses. mdpi.com Activation of NF-κB leads to the translocation of its dimers into the nucleus, where they regulate target gene expression. mdpi.com Studies on related compounds from Broussonetia species suggest modulation of these pathways. For example, broussonin E has been shown to modulate the activation state of macrophages by suppressing ERK and p38 MAPK and enhancing the JAK2-STAT3 signaling pathway. semanticscholar.org Flavonoids, in general, have been reported to inhibit the activation of key signaling pathways like STAT and NF-κB, which are involved in inflammation. mdpi.com Inhibition of NF-κB activity has been linked to the suppression of iNOS, COX-2, and TNF-α expression. e-jar.org

Murine macrophage cell line RAW 264.7 is a widely used in vitro model for studying anti-inflammatory activities. mdpi.comjpionline.orge-jar.org These cells can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, leading to the production of inflammatory mediators like NO and pro-inflammatory cytokines. mdpi.comjpionline.orge-jar.org Research on this compound and other compounds from Broussonetia species frequently utilizes LPS-stimulated RAW 264.7 cells to evaluate their anti-inflammatory effects, including the inhibition of NO production and the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. scispace.commdpi.comsemanticscholar.org

Cellular Signaling Pathway Modulation (e.g., ERK, p38 MAPK, JAK2-STAT3, NF-kB)

Antioxidant Properties and Mechanisms

This compound also exhibits antioxidant capabilities, which can protect cells from oxidative stress. ontosight.aibiosynth.com Oxidative stress is implicated in the pathogenesis of various diseases. ontosight.ai Phenolic compounds, including flavonoids like this compound, are known for their antioxidant properties, primarily through their ability to scavenge free radicals. biosynth.comsci-hub.se

Direct free radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid) assays, are commonly used to evaluate the antioxidant capacity of compounds. tjpr.orgmdpi.comnih.gov These assays measure the ability of a compound to neutralize stable free radicals. tjpr.orgmdpi.comnih.gov While specific data for this compound in these assays were not extensively detailed in the search results, related flavonoids from Broussonetia papyrifera have shown significant radical scavenging activities in DPPH and ABTS assays. tjpr.orgresearchgate.net For instance, quercetin (B1663063), a known flavonoid, has demonstrated strong radical scavenging activities in DPPH assays. tjpr.orgresearchgate.net The antioxidant efficiency of phenolic compounds often correlates with the number and position of hydroxyl groups in their structure. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

In Vitro and In Vivo Mechanistic Studies

Preclinical research has delved into the mechanisms by which this compound and structurally related compounds exert their biological effects. These investigations often utilize in vitro cell culture models and in vivo animal models to elucidate the molecular pathways involved mdpi.commdpi.comnih.govnih.govnih.govbonviewpress.comnih.gov.

Studies on related flavonoids from Broussonetia have shed light on potential mechanisms relevant to this compound. For instance, several compounds, including Broussoflavonol A, Broussoflavonol B, and Broussofluorenone C, isolated from B. papyrifera, have demonstrated anti-inflammatory effects by influencing pathways such as NF-κB/AP-1 activation mdpi.comresearchgate.net. The inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-induced macrophages is a commonly observed mechanism for the anti-inflammatory activity of Broussonetia constituents mdpi.commdpi.com. This is considered a critical strategy for treating inflammatory diseases mdpi.com.

In the context of metabolic diseases, Broussoflavonol B and kazinol J, isolated from Broussonetia kazinoki, showed potential therapeutic effects in obesity and type 2 diabetes in high-fat diet-fed mice mdpi.commdpi.com. Their mechanism involved suppressing pro-inflammatory responses by activating AMP-activated protein kinase (AMPK) in adipocytes mdpi.commdpi.com. This activation of AMPK subsequently inhibited NF-κB transcriptional activity by blocking the phosphorylation-mediated degradation of IκB and phosphorylation of NF-κB mdpi.com.

Investigations into the anticancer potential of Broussonetia flavonoids have also revealed specific molecular targets. Broussoflavonol B has been shown to repress the proliferation of human pancreatic cancer PANC-1 cells by inactivating the ERK/c-Myc/FoxM1 signaling pathway mdpi.comnih.gov. This compound reduced cell proliferation, induced cell cycle arrest at the G0/G1 phase, and inhibited cell migration and invasion in p53 mutated PANC-1 cells nih.gov. It was found to downregulate FoxM1 expression at both mRNA and protein levels and suppress the expression of downstream target genes such as cyclin D1, cyclin B1, and survivin nih.gov. Furthermore, Broussoflavonol B reduced the phosphorylation of extracellular signal-regulated kinase ½ (ERK½) and the expression of its downstream effector c-Myc nih.gov. Another study on Broussoflavonol B highlighted its ability to induce S-phase arrest and apoptosis in pancreatic cancer cells by inhibiting the AURKA/PLK1 pathway nih.gov. This involved downregulating the expression of genes encoding AURKA/PLK1, the cell cycle checkpoint kinase ATR/CHK1/CDC25C, and Cyclin B1/CDK1 signaling pathway-related proteins, while upregulating the expression of PP53, P21, and histone H2A nih.gov.

While specific detailed data tables for this compound were not prominently available in the search results, the mechanistic studies on related prenylated flavonoids from Broussonetia provide strong indications of the types of pathways likely influenced by this compound due to their structural similarities mdpi.comontosight.airesearchgate.netnih.gov. The research on Broussoflavonol B, in particular, offers detailed insights into potential anticancer and anti-inflammatory mechanisms involving key signaling pathways like ERK/c-Myc/FoxM1, NF-κB, AMPK, and AURKA/PLK1 mdpi.commdpi.comnih.govnih.gov.

The biological activities of flavonoids from Broussonetia species are often attributed to their ability to modulate various inflammatory mediators, enzyme activities (such as COX and iNOS), the production of pro-inflammatory molecules, and the expression of transcription factors like AP-1 and NF-κB mdpi.commdpi.com. Their antioxidant properties, which involve neutralizing free radicals, also contribute to their potential therapeutic effects mdpi.comontosight.aimdpi.com.

Based on the available information on related compounds, the mechanistic studies on this compound would likely explore its effects on similar pathways involved in inflammation, cell proliferation, and potentially antiviral responses, given the reported broad activities of flavonoids from this genus mdpi.comontosight.airesearchgate.netnih.govmdpi.com.

Below is an interactive table summarizing some of the reported mechanistic findings for related Broussoflavonols, providing context for the likely areas of investigation for this compound:

| Compound | Source Plant Species | Biological Activity | Proposed Mechanism | Model (In Vitro/In Vivo) |

| Broussoflavonol A | Broussonetia papyrifera | Anti-inflammatory | Activation of NF-κB/AP-1 | Not explicitly specified mdpi.comresearchgate.net |

| Broussoflavonol B | Broussonetia papyrifera, Broussonetia kazinoki | Anti-inflammatory | Activation of AMPK, Inhibition of NF-κB transcriptional activity | In vitro (adipocytes), In vivo (mice) mdpi.commdpi.comnih.gov |

| Broussoflavonol B | Broussonetia kazinoki | Anticancer (Pancreatic) | Inactivation of ERK/c-Myc/FoxM1 pathway, Downregulation of FoxM1, Inhibition of AURKA/PLK1 pathway | In vitro (PANC-1 cells), In vivo (mice) mdpi.comnih.govnih.gov |

| Broussofluorenone C | Broussonetia papyrifera | Anti-inflammatory | Activation of NF-κB/AP-1 | Not explicitly specified mdpi.comresearchgate.net |

| Kazinol J | Broussonetia kazinoki | Anti-inflammatory | Activation of AMPK, Inhibition of NF-κB transcriptional activity | In vitro (adipocytes), In vivo (mice) mdpi.commdpi.com |

Table: Mechanistic Findings for Related Broussoflavonols

Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the structure of Broussoflavonol C and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both 1D and 2D techniques, is indispensable for confirming the structure of this compound . This method provides detailed information about the arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) sci-hub.seresearchgate.net.

Studies on related broussoflavonols, such as broussoflavonol H and broussoflavonol F, illustrate the utility of NMR. For instance, the ¹H NMR spectrum of broussoflavonol H showed signals for a hydrogen-bonded hydroxyl group at δH 13.00, a 1,3,4-trisubstituted benzene (B151609) ring, and typical signals for two prenyl moieties sci-hub.se. The ¹³C NMR data revealed 25 carbon resonances, including a carbonyl carbon at δc 182.7 sci-hub.se. The positions of substituents were determined by analyzing HMBC correlations sci-hub.se. Similarly, the structure of broussoflavonol F was elucidated using 1D and 2D NMR data, with HMBC correlations confirming the placement of isoprenyl groups . These examples highlight how ¹H and ¹³C NMR, in conjunction with 2D techniques like HMQC and HMBC, are used to assign proton and carbon signals and establish connectivity within the this compound structure sci-hub.seresearchgate.net.

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation ontosight.ai. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used.

For this compound, HR-ESI-MS data has been reported, showing a molecular ion peak at m/z 437.1972 [M +H]+, which corresponds to the calculated mass for the molecular formula C₂₆H₂₉O₆ jst.go.jp. This provides strong evidence for the compound's elemental composition.

While direct MS data for this compound is available, related studies on other flavonoids demonstrate the application of various MS techniques. LC-MS/MS is frequently employed for the analysis of flavonoids in complex matrices, providing molecular weight information and characteristic fragmentation patterns that serve as a "fingerprint" for identification and quantification researchgate.net. GC-MS and GC-MS/MS are also utilized for the analysis of bioactive compounds in plant extracts, allowing for the identification of various constituents based on their mass spectra and retention times researchgate.netareeo.ac.irbiomedpharmajournal.orgoiv.int.

Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]+, [M+Na]+, and [M-H]-, have been computed, which can be useful for ion mobility-mass spectrometry analysis uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores within the this compound molecule and to determine its absorption maxima msu.edu. Flavonoids typically exhibit characteristic absorption bands in the UV-Vis region due to the π-π* transitions in their aromatic rings and carbonyl groups researchgate.net.

For this compound, UV absorption maxima have been observed at λmax 208, 277, and 334 nm in methanol (B129727) jst.go.jp. These wavelengths are characteristic of a flavonoid structure. UV-Vis spectroscopy can also be used for quantitative analysis by measuring the absorbance at the wavelength of maximum absorption, following the Beer-Lambert Law researchgate.netmsu.edu.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV, FLD)

HPLC is a widely used technique for the separation and quantification of flavonoids, including broussoflavonols researchgate.net. Various detectors can be coupled with HPLC, such as Diode Array Detectors (DAD), UV detectors, and Fluorescence Detectors (FLD) researchgate.net.

HPLC with UV or DAD detection is commonly employed for flavonoid analysis. The UV detector is typically set to wavelengths where flavonoids exhibit strong absorption, such as around 280 nm (for flavan-3-ols) or 377 nm (for flavonols) researchgate.net. DAD allows for the acquisition of full UV-Vis spectra of eluting peaks, aiding in peak identification and purity assessment researchgate.net. Fluorescence detection offers higher sensitivity and selectivity for certain flavonoids researchgate.net.

While specific HPLC chromatograms or detailed method parameters solely for this compound were not extensively detailed in the search results, the general principles of HPLC analysis of flavonoids apply. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water, methanol, and acetonitrile, often with an acid modifier like formic acid) are optimized to achieve adequate separation of this compound from other compounds in the sample matrix researchgate.netnih.gov. Quantification is typically performed by comparing the peak area or height of this compound in the sample chromatogram to a calibration curve prepared using known concentrations of a standard researchgate.net.

Gas Chromatography (GC)

Gas chromatography (GC) is another chromatographic technique that can be used for the analysis of volatile or semi-volatile compounds biomedpharmajournal.org. While less commonly applied to larger, less volatile flavonoids like this compound compared to HPLC, GC, often coupled with MS (GC-MS), is used for the analysis of various compounds in plant extracts researchgate.netareeo.ac.iroiv.int.

GC requires the compound to be in a gaseous state, which may necessitate derivatization for less volatile compounds like flavonoids. GC-MS analysis involves separating the compounds on a GC column and then detecting them with a mass spectrometer, providing both retention time and mass spectral information for identification and quantification areeo.ac.iroiv.int. Although direct application of GC specifically for this compound was not a primary focus of the search results, GC-MS has been used in the analysis of Broussonetia species extracts, indicating its potential applicability for analyzing some of the components present researchgate.net.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and economical technique for the separation and preliminary identification of compounds in a mixture sapub.org. It is often employed in natural product chemistry for the analysis of plant extracts. TLC utilizes a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or solvent mixture sapub.org.

In the context of this compound, TLC can be used for purity validation and to determine appropriate solvent systems for further chromatographic separation methods, such as column chromatography marmara.edu.tr. Compounds are spotted onto the origin line of the TLC plate, and as the mobile phase moves up the plate by capillary action, the compounds separate based on their differential affinities for the stationary and mobile phases sapub.orgmarmara.edu.tr. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions and can provide corroborative evidence for its identity marmara.edu.tr. Visualization of separated spots can be achieved using UV light if the compound is UV-active, or by using staining reagents sapub.orgprotocols.io.

One study mentioning this compound in the context of TLC analysis refers to its use with reference standards for purity validation . Another study on related compounds, like Broussoflavonol F, mentions TLC analysis of fractions from plant extracts using silica gel plates and elution with solvent systems like n-hexane-ethyl acetate (B1210297) unair.ac.id. This suggests similar approaches would be applicable for this compound.

Advanced Analytical Approaches and Hyphenated Techniques

Advanced analytical techniques, particularly hyphenated methods that combine separation techniques with detection methods, offer enhanced sensitivity, selectivity, and structural information for the analysis of complex mixtures containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the identification and quantification of flavonoids and other natural products in complex matrices scielo.brnih.govmdpi.com. LC separates the compounds in a mixture based on their physical and chemical properties, while MS/MS provides detailed structural information through the fragmentation of ions nih.govmdpi.com.

LC-MS/MS is frequently employed in phytochemical studies to profile the secondary metabolites present in plant extracts scielo.brnih.gov. This technique allows for the detection and identification of numerous compounds simultaneously, even at low concentrations. The identification of compounds is often based on their retention times in the chromatographic separation and their characteristic fragmentation patterns in the mass spectrometer scielo.brmdpi.com. Comparing these data to authentic standards or spectral databases aids in compound identification scielo.br.

For flavonoids, including this compound, LC-MS/MS can provide information about the molecular weight and the presence of specific functional groups through the analysis of precursor and product ions mdpi.com. Different ionization modes, such as electrospray ionization (ESI), can be used depending on the nature of the compounds being analyzed scielo.br. Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are common strategies used in LC-MS for acquiring both precursor and fragment ion data, enabling comprehensive metabolite profiling nih.gov.

While direct studies specifically detailing LC-MS/MS parameters for this compound were not extensively found, the technique is broadly applicable to flavonoids of its structural class scielo.brmdpi.com. Studies on related Broussoflavonols and other flavonoids highlight the utility of LC-MS/MS for their characterization in plant extracts jst.go.jpchemfaces.com. For instance, HR-ESI-MS has been used in the structure elucidation of related isopentenyl flavonoids, providing molecular formula information jst.go.jp.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a specialized mass spectrometry technique that allows for the visualization of the spatial distribution of molecules within a sample, such as tissue sections scielo.org.mxgu.senih.gov. This technique is particularly valuable for studying the localization of various biomolecules, including metabolites, lipids, and peptides, in biological samples scielo.org.mxgu.se.

In MALDI-IMS, the sample is coated with a matrix material, which co-crystallizes with the analyte molecules gu.se. A laser is then used to desorb and ionize the molecules from the sample surface gu.senih.gov. The ions are subsequently analyzed by a mass spectrometer, and by systematically scanning the laser across the sample surface, a molecular image is generated that shows the distribution of specific ions gu.se.

While MALDI-IMS has seen extensive use in biological and clinical research for understanding molecular mechanisms and identifying biomarkers, its specific application to this compound was not prominently found in the search results scielo.org.mxnih.govnih.gov. However, given that MALDI-IMS is capable of imaging small molecules and metabolites, it could potentially be applied to study the distribution of this compound in plant tissues or potentially in biological systems if it were to be investigated in such contexts scielo.org.mxgu.se. The technique is label-free and provides unbiased visualization of molecular arrangements, making it a powerful tool for spatial molecular analysis nih.gov.

Emerging Research Frontiers and Future Directions

Integration with Systems Biology and Network Pharmacology

The study of natural products like Broussoflavonol C is increasingly benefiting from systems biology and network pharmacology approaches. These methodologies represent a significant shift from the traditional "one drug, one target" paradigm to a more holistic understanding of how compounds interact with complex biological systems through multiple components and diverse targets mdpi.com, embopress.org. Network pharmacology, as an integrative systems biology research method, provides a strategy for elucidating the mechanisms of complex drug systems by integrating high-throughput data and bioinformatics analysis mdpi.com, frontiersin.org.

While specific network pharmacology studies focusing solely on this compound were not prominently found, related flavonoids from the Broussonetia genus, such as Broussoflavonol F, have been investigated using this approach to predict underlying mechanisms in diseases like colon cancer nih.gov, researchgate.net. These studies utilize network analysis to identify potential targets and pathways modulated by the compound, followed by experimental validation nih.gov. The application of similar network pharmacology analyses to this compound could provide valuable insights into its complex interactions within biological networks, helping to identify key targets and pathways responsible for its observed activities. This approach can help to understand how this compound might exert its effects by modulating multiple nodes within disease-related networks, offering a more comprehensive view than single-target investigations.

Exploration of this compound's Role in Multi-Target Modulation

Emerging evidence suggests that many effective natural compounds, including flavonoids, exert their therapeutic effects through the modulation of multiple biological targets and pathways chemrxiv.org. This multi-target modulation can contribute to greater efficacy and potentially overcome the challenges associated with targeting single molecules in complex diseases.

Translational Research Potential in Advanced Preclinical Models

Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, relies heavily on the use of appropriate preclinical models pelagobio.com. Advanced preclinical models, such as patient-derived xenograft (PDX) models startresearch.com, genetically engineered mouse models, and complex in vitro systems, offer a more physiologically relevant context for evaluating the efficacy and potential mechanisms of therapeutic candidates compared to traditional simplified models medsci.org.

While studies have demonstrated promising in vitro and in vivo activities for Broussoflavonol B in cancer models, suggesting translational potential for related compounds nih.gov, researchgate.net, the evaluation of this compound in advanced preclinical models has not been extensively reported in the searched literature. To assess the true translational potential of this compound, future research should prioritize its investigation in more complex and clinically relevant preclinical systems. This includes evaluating its efficacy in advanced animal models that better mimic human disease conditions, as well as utilizing human-derived tissues and organoids pelagobio.com. Such studies are crucial for gaining a more accurate prediction of how this compound might behave in a clinical setting and for identifying potential biomarkers of response. The use of advanced models can help to validate findings from in vitro studies and provide a stronger basis for potential future clinical development.

Development of Targeted Analogs with Enhanced Specificity and Mechanistic Efficacy

The development of targeted analogs is a key strategy in medicinal chemistry to improve the therapeutic profile of natural compounds by enhancing their specificity, potency, and mechanistic efficacy nih.gov. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure of a compound influence its biological activity chemrxiv.org, kcl.ac.uk, nih.gov.